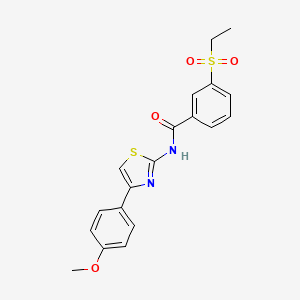

3-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide

Description

3-(Ethylsulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide is a benzamide derivative featuring a thiazole ring substituted at position 4 with a 4-methoxyphenyl group and a 3-ethylsulfonyl moiety on the benzamide core. Its structural uniqueness lies in the combination of an electron-donating methoxy group on the thiazole ring and an electron-withdrawing ethylsulfonyl group on the benzamide, which may influence its physicochemical and biological behavior .

Properties

IUPAC Name |

3-ethylsulfonyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S2/c1-3-27(23,24)16-6-4-5-14(11-16)18(22)21-19-20-17(12-26-19)13-7-9-15(25-2)10-8-13/h4-12H,3H2,1-2H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USKVQSKYTBEWAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. The thiazole and benzamide moieties contribute to its biological activity, making it a candidate for further research in areas such as anticancer and anti-inflammatory treatments. This article synthesizes existing research findings, detailing the biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring, an ethylsulfonyl group, and a methoxy-substituted phenyl group. Its synthesis typically involves several steps:

- Formation of the Thiazole Ring : Reacting 4-methoxyphenylthiourea with α-haloketones under basic conditions.

- Benzamide Formation : The thiazole intermediate is reacted with 4-aminobenzoyl chloride.

- Ethylsulfonyl Group Addition : Introduced via sulfonylation using ethylsulfonyl chloride in the presence of a base like triethylamine .

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, particularly lung cancer (A549). In vitro studies have shown that compounds with similar structures can inhibit cell proliferation effectively, with IC50 values indicating potent activity .

Table 1: Cytotoxic Activity Against A549 Cell Line

| Compound | IC50 (μg/mL) | Reference |

|---|---|---|

| This compound | TBD | Current Study |

| N-(2-(2-benzylidenehydrazinecarbonyl)phenyl)benzamide | 10.88 ± 0.82 |

The proposed mechanism involves the interaction of the compound with specific enzymes and receptors, leading to modulation of their activities. The thiazole ring facilitates binding to biological targets, potentially inhibiting pathways involved in tumor growth and inflammation .

Antioxidant Activity

In addition to anticancer properties, the compound has shown antioxidant activity in preliminary studies. This activity is crucial as it may contribute to its overall therapeutic effects by reducing oxidative stress within cells .

Case Studies

- In Vitro Studies : A study evaluated various thiazole derivatives for their anticancer properties using the MTT assay. Among these derivatives, certain compounds showed significant inhibition of A549 cell growth, suggesting that structural modifications can enhance biological activity .

- Molecular Docking Studies : Computational approaches have been employed to predict the binding affinity of these compounds to target proteins (e.g., tyrosine kinase). Such studies provide insights into how structural features influence biological interactions .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences between the target compound and its analogs:

Key Observations:

Substituent Position : The target compound’s 3-ethylsulfonyl group contrasts with analogs like 7b (4-sulfonyl), which may alter electronic distribution and binding interactions .

Thiazole Ring Modifications: Methoxyphenyl vs. Pyridinyl: The 4-methoxyphenyl group (electron-donating) in the target compound may improve solubility compared to pyridin-2-yl (electron-withdrawing, basic) in 7a/7b .

Sulfonyl Group Variations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.